2-Bromo-6-iodoisonicotinaldehyde
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Overview
Description
2-Bromo-6-iodoisonicotinaldehyde is a halogenated derivative of isonicotinaldehyde, characterized by the presence of bromine and iodine atoms at the 2 and 6 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-iodoisonicotinaldehyde typically involves halogenation reactions starting from isonicotinaldehyde. One common method includes the bromination of isonicotinaldehyde followed by iodination. The reaction conditions often involve the use of bromine and iodine reagents in the presence of suitable solvents and catalysts to achieve the desired substitution pattern .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is economically viable and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-iodoisonicotinaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products: The major products formed depend on the specific reactions and reagents used. For example, substitution reactions can yield various substituted isonicotinaldehydes, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Bromo-6-iodoisonicotinaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-6-iodoisonicotinaldehyde is primarily related to its reactivity as an aldehyde and the presence of halogen atoms. The aldehyde group can undergo nucleophilic addition reactions, while the bromine and iodine atoms can participate in substitution and coupling reactions. These properties make it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
5-Bromo-2-iodoisonicotinaldehyde: Similar structure but with different substitution pattern.
2-Bromo-6-chloroisonicotinaldehyde: Another halogenated derivative with chlorine instead of iodine.
2-Bromo-6-fluoroisonicotinaldehyde: Contains fluorine instead of iodine.
Uniqueness: 2-Bromo-6-iodoisonicotinaldehyde is unique due to the presence of both bromine and iodine atoms, which impart distinct reactivity and properties compared to other halogenated isonicotinaldehydes. This dual halogenation allows for diverse chemical transformations and applications in various fields .
Properties
Molecular Formula |
C6H3BrINO |
---|---|
Molecular Weight |
311.90 g/mol |
IUPAC Name |
2-bromo-6-iodopyridine-4-carbaldehyde |
InChI |
InChI=1S/C6H3BrINO/c7-5-1-4(3-10)2-6(8)9-5/h1-3H |
InChI Key |
XJCDUVUOYSBTCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1Br)I)C=O |
Origin of Product |
United States |
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